Nadifloxacin

Catalog No.
S536585
CAS No.
124858-35-1
M.F
C19H21FN2O4
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadifloxacin

CAS Number

124858-35-1

Product Name

Nadifloxacin

IUPAC Name

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)

InChI Key

JYJTVFIEFKZWCJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid, nadifloxacin, OPC 7251, OPC-7251, R-NDFX, S-NDFX

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Description

The exact mass of the compound Nadifloxacin is 360.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759622. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of heteroarylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acne Vulgaris

Nadifloxacin has been explored as a topical treatment for acne vulgaris, a common skin condition. Research suggests it's effective against Propionibacterium acnes, a bacterium linked to acne development [1]. Studies have shown positive results in reducing inflammatory and non-inflammatory lesions associated with acne [2].

  • [1] Efficacy and safety of topical nadifloxacin and benzoyl peroxide versus clindamycin and benzoyl peroxide in acne vulgaris: A randomized controlled trial )
  • [2] Impact of Parallel Topical Treatment with Nadifloxacin and Adapalene on Acne Vulgaris Severity and Quality of Life: A Prospective, Uncontrolled, Multicentric, Noninterventional Study Karger Publishers:

Bacterial Skin Infections

In vitro and clinical research has investigated nadifloxacin's efficacy against various bacteria commonly causing skin infections. These include Staphylococcus species, Streptococcus species, and Propionibacterium species [1]. Studies suggest it may be a potential therapeutic agent for treating bacterial skin infections [2].

  • [1] Efficacy and Safety of Nadifloxacin for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies )
  • [2] Efficacy and Safety of Nadifloxacin for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies )

Antibiotic Resistance

  • [1] Efficacy and Safety of Nadifloxacin for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies )

Nadifloxacin is a topical fluoroquinolone antibiotic primarily used for treating acne vulgaris and various bacterial skin infections. It is characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus. The compound's chemical formula is C19H21FN2O4\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{2}\text{O}_{4}, with a molar mass of approximately 360.385 g/mol. Nadifloxacin acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation .

Nadifloxacin acts as a bactericidal agent by inhibiting bacterial DNA replication. It binds to the enzyme DNA gyrase and topoisomerase IV, which are essential for unwinding and supercoiling bacterial DNA during replication. This binding prevents these enzymes from performing their functions, leading to the accumulation of damaged DNA and ultimately cell death.

  • Toxicity: Topical application of Nadifloxacin is generally well-tolerated, but minor skin irritation may occur.
  • Genotoxicity: Some fluoroquinolones have been linked to genotoxicity concerns. However, research suggests Nadifloxacin has minimal mutagenic potential.
  • Drug Resistance: Like other antibiotics, prolonged or inappropriate use of Nadifloxacin can contribute to the development of antibiotic-resistant bacteria.
Typical of fluoroquinolones, particularly in its interaction with bacterial DNA gyrase. The inhibition of this enzyme leads to the disruption of DNA synthesis and replication processes in bacteria. The compound's structure allows it to form non-covalent interactions with the enzyme, effectively blocking its activity. Additionally, Nadifloxacin may participate in reactions typical of quinolone derivatives, such as hydrolysis and oxidation under specific conditions .

The biological activity of Nadifloxacin is primarily attributed to its potent antibacterial properties. It exhibits significant efficacy against a range of microorganisms, including:

  • Aerobic Gram-positive bacteria: Such as Staphylococcus epidermidis.
  • Aerobic Gram-negative bacteria: Including Escherichia coli.
  • Anaerobic bacteria: Effective against certain strains that are typically resistant to other antibiotics.

In clinical studies, Nadifloxacin has demonstrated effectiveness in reducing inflammatory lesions associated with acne vulgaris and has been shown to possess sebostatic (oil-reducing) and anti-inflammatory effects, contributing to its therapeutic profile .

Nadifloxacin can be synthesized through several methods, typically involving the construction of the quinolone core followed by functional group modifications. Common synthesis routes include:

  • Formation of the quinolone ring: This involves cyclization reactions that create the core structure.
  • Introduction of functional groups: Subsequent steps involve adding the hydroxypiperidine moiety and fluorine atom to enhance antibacterial activity.
  • Purification and formulation: The final product is purified and formulated into topical preparations such as creams or gels.

Specific synthetic pathways may vary based on the desired yield and purity of the end product .

Nadifloxacin is primarily used in dermatology for:

  • Treatment of acne vulgaris: It effectively reduces inflammatory lesions associated with acne.
  • Management of bacterial skin infections: Such as folliculitis, impetigo, and infected wounds.

Its topical application minimizes systemic exposure, making it suitable for localized treatment without significant side effects commonly associated with systemic antibiotics .

Nadifloxacin belongs to a class of compounds known as fluoroquinolones. Here are several similar compounds along with a comparison highlighting Nadifloxacin's uniqueness:

Compound NameSpectrum of ActivityUnique Features
CiprofloxacinBroad-spectrumOral administration; used for systemic infections
LevofloxacinBroad-spectrumEnhanced activity against respiratory pathogens
OfloxacinBroad-spectrumEffective against urinary tract infections
MoxifloxacinBroad-spectrumImproved efficacy against anaerobes
NadifloxacinTopical use onlySpecifically designed for acne treatment; sebostatic effect

Nadifloxacin's unique position lies in its formulation for topical application specifically targeting skin conditions like acne vulgaris, differentiating it from other fluoroquinolones that are often used systemically .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

360.14853532 g/mol

Monoisotopic Mass

360.14853532 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6CL9Y5YZEQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF05 - Nadifloxacin

Pictograms

Health Hazard

Health Hazard

Other CAS

124858-35-1

Wikipedia

Nadifloxacin

Dates

Modify: 2023-08-15

Activity of nadifloxacin and three other antimicrobial agents against Cutibacterium acnes isolated from patients with acne vulgaris

P Nenoff, D Koch, C Krüger, C Neumeister, M R Götz, U Schwantes, R-H Bödeker, C Borelli
PMID: 34018651   DOI: 10.1111/jdv.17386

Abstract




A Validated Ultra-Performance Liquid Chromatographic Method for the Simultaneous Determination of Nadifloxacin, Mometasone Furoate and Miconazole Nitrate in Their Combined Dosage Form and Spiked Human Plasma Samples

Mohamed Tarek, Hebatallah A Wagdy, Eman S Elzanfaly, Sawsan M Amer
PMID: 31602483   DOI: 10.1093/chromsci/bmz082

Abstract

Nadifloxacin, mometasone furoate and miconazole nitrate are formulated together as a topical antifungal dosage form. In this work, a reversed-phase ultra-performance liquid chromatographic method coupled with a diode array detector (RP-UPLC-DAD) was developed and validated to determine nadifloxacin, mometasone furoate and miconazole nitrate simultaneously in their bulk powder, in pharmaceutical preparation and in spiked human plasma samples. Separation was achieved on an ACQUITY UPLC C18 column of 2.2 μm particle size (2.1 × 100 mm) via isocratic elution using a mobile phase consisting of methanol, acetonitrile and water with ratio (50:20:30; v/v/v) and 0.1 g ammonium acetate, then pH was adjusted to (7.00) using acetic acid, flow rate 0.6 mL/min, temperature 30°C and UV detection at 220 nm. The method is linear in a range from 5 to 400 μg/mL for both nadifloxacin and miconazole nitrate and from 20 to 500 μg/mL for mometasone furoate. The method was validated according to the ICH guidelines then applied successfully to determine the mentioned drugs in their pharmaceutical preparation and spiked human plasma samples. For plasma samples, the results showed that the method can determine nadifloxacin, mometasone furoate and miconazole nitrate in human plasma samples with high accuracy and precision.


Validated high-performance thin-layer chromatographic (HPTLC) method for simultaneous determination of nadifloxacin, mometasone furoate, and miconazole nitrate cream using fractional factorial design

Kalpana G Patel, Pratik M Shah, Purvi A Shah, Tejal R Gandhi
PMID: 28911568   DOI: 10.1016/j.jfda.2016.02.011

Abstract

A high-performance thin-layer chromatographic method for simultaneous determination of nadifloxacin, mometasone furoate, and miconazole nitrate was developed and validated as per International Conference on Harmonization guidelines. High-performance thin-layer chromatographic separation was performed on aluminum plates precoated with silica gel 60F
and methanol:ethyl acetate:toluene: acetonitrile:3M ammonium formate in water (1:2.5:6.0:0.3:0.2, % v/v) as optimized mobile phase at detection wavelength of 224 nm. The retardation factor (R
) values for nadifloxacin, mometasone furoate, and miconazole nitrate were 0.23, 0.70, and 0.59, respectively. Percent recoveries in terms of accuracy for the marketed formulation were found to be 98.35-99.76%, 99.36-99.65%, and 99.16-100.25% for nadifloxacin, mometasone furoate, and miconazole nitrate, respectively. The pooled percent relative standard deviation for repeatability and intermediate precision studies was found to be < 2% for three target analytes. The effect of four independent variables, methanol content in total mobile phase, wavelength, chamber saturation time, and solvent front, was evaluated by fractional factorial design for robustness testing. Amongst all four factors, volume of methanol in mobile phase appeared to have a possibly significant effect on retention factor of miconazole nitrate compared with the other two drugs nadifloxacin and mometasone furoate, and therefore it was important to be carefully controlled. In summary, a novel, simple, accurate, reproducible, and robust high-performance thin-layer chromatographic method was developed, which would be of use in quality control of these cream formulations.


Emergence of fluoroquinolone-resistant Propionibacterium acnes caused by amino acid substitutions of DNA gyrase but not DNA topoisomerase IV

Keisuke Nakase, Yui Sakuma, Hidemasa Nakaminami, Norihisa Noguchi
PMID: 27793740   DOI: 10.1016/j.anaerobe.2016.10.012

Abstract

With the aim of elucidating the mechanisms of fluoroquinolones resistance in Propionibacterium acnes, we determined the susceptibility of fluoroquinolones in 211 isolates from patients with acne vulgaris. We identified five isolates (2.4%) with reduced susceptibility to nadifloxacin (minimum inhibitory concentration ≥ 4 μg/ml). Determination of the sequences of the DNA gyrase (gyrA and gyrB) and DNA topoisomerase (parC and parE) genes showed the amino acid substitutions Ser101Leu and Asp105Gly of GyrA in four and one of the isolates, respectively. In vitro mutation experiments showed that low-level fluoroquinolone-resistant mutants with the Ser101Leu or Asp105Gly substitution in GyrA could be obtained from selection with ciprofloxacin and levofloxacin. The pattern of substitution (Ser101Trp in GyrA) caused by nadifloxacin selection was different from that induced by the other fluoroquinolones. In the isolation of further high-level resistant mutants, acquisition of another amino acid substitution of GyrB in addition to those of GyrA was detected, but there were no substitutions of ParC and ParE. In addition, the mutant prevention concentration and mutation frequency of nadifloxacin were lowest among the tested fluoroquinolones. The growth of the Ser101Trp mutant was lower than that of the other mutants. Our findings suggest that the Ser101Trp mutant of P. acnes emerges rarely and disappears immediately, and the risk for the prevalence of fluoroquinolones-resistant P. acnes differs according to the GyrA mutation type. To our knowledge, this study is the first to demonstrate the mechanisms of resistance to fluoroquinolones in P. acnes.


Stability-Indicating UPLC Method for the Estimation of Nadifloxacin, Terbinafine Hydrochloride, Mometasone Furoate, Methyl Paraben, and Propyl Paraben in Topical Pharmaceutical Dosage Form

Dileep M Bhosale, Anna Pratima G Nikalje
PMID: 28421984   DOI: 10.5740/jaoacint.16-0254

Abstract

A novel and simple ultra-performance LC method was developed for the estimation of nadifloxacin (NAD), terbinafine hydrochloride (TBH), mometasone furoate (MMF), methyl paraben (MP), and propyl paraben (PP) in a topical pharmaceutical dosage formulation. The analysis was carried out on a Waters Acquity UPLC ethylene bridged hybrid C18 column (50 × 2.1 mm, 1.7 μm) with a flow rate of 0.4 mL/min in gradient mode at a wavelength of 255 nm. Elution of all components was achieved within 9 min. The retention times of MP, NAD, PP, TBH, and MMF were observed at 1.5, 2.6, 3.4, 6.0, and 6.9 min, respectively. The proposed method was validated per current International Conference on Harmonization guidelines for specificity, precision, linearity, accuracy, range, LOD, LOQ, robustness, filter paper interference, and solution stability parameters. A complete method study was performed to determine the stability-indicating nature of the developed method.


Heterogeneity and antibiotic resistance in Propionibacterium acnes isolates and its therapeutic implications: blurring the lines between commensal and pathogenic phylotypes

Suresh Sadhasivam, Mau Sinha, Swamini Saini, Simar Preet Kaur, Tanvi Gupta, Shiladitya Sengupta, Shamik Ghosh, Kabir Sardana
PMID: 27424878   DOI: 10.1111/dth.12391

Abstract

Acne vulgaris is a multifactorial skin disease associated with the colonization of Propionibacterium acnes. Antibiotics are a mainstay of treatment for acne, yet the emergence of resistance against the currently approved antibiotics is a serious concern. In this case report, a slow responder had multiple Propionibacterium acnes isolates with varied levels of sensitivity to the conventional antibiotics. The bacterial isolates obtained from acne samples collected from the patient were analyzed for phylogeny, and was found to be largely restricted to two different lineage patterns. Propionibacterium acnes phylotype IA1, which is considered to be pathogenic, displayed clindamycin sensitivity, but phylotype IB, which is associated with commensals, exhibited high clindamycin resistance. Sensitivity analysis revealed uniform resistance to macrolides, but susceptibility to tetracycline and nadifloxacin. These results implicate Propionibacterium acnes in the pathophysiology of acne vulgaris, although the lines between commensal and pathological phylotypes may be blurred. Switching the patient to a combination of minocycline and nadifloxacin resulted in a significant improvement in the clinical lesions. Such a science-driven judicious selection of antibiotics can minimize the probability of development of resistance, and might be the way forward in the treatment of acne.


A Nanocarrier Skin-Targeted Drug Delivery System using an Ascorbic Acid Derivative

Yutaka Inoue, Mitsue Hibino, Isamu Murata, Ikuo Kanamoto
PMID: 29285607   DOI: 10.1007/s11095-017-2311-3

Abstract

As trisodium L-ascorbyl 2-phosphate 6-palmitate (APPS), an ascorbic acid derivative, is an amphiphilic substance, it forms micelles in aqueous solutions. Micelles are used as drug carriers and can emulsify drugs that are poorly soluble in water, such as nadifloxacin (NDFX). The purpose of this study was to prepare nanocarriers using APPS to carry NDFX into Yucatan micropig skin.
After synthesis of the NDFX nanoparticles by using the hydration method, physical evaluations were carried out that included assessments of particle size and zeta potential, encapsulation efficiency, particle structure by transmission electron microscopy,
P-NMR spectra, and particle stability. Functional evaluations of the nanoparticles included 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, skin penetration tests, and fluorescence microscopy observations.
The encapsulation efficiency of NDFX in the nanoparticles was approximately 75%. With added magnesium chloride, the nanoparticles remained stably dispersed in aqueous solution for at least 14 days at 25°C under protection from light. In addition, the nanoparticle formulation improved the skin permeability of NDFX.
APPS-derived nanoparticles were shown to be useful as skin-targeting nanocarriers.


Antimicrobial activities of ozenoxacin against isolates of propionibacteria and staphylococci from Japanese patients with acne vulgaris

Akiko Nakajima, Fumiaki Ikeda, Shoji Kanayama, Kazuaki Okamoto, Tatsumi Matsumoto, Ritsuko Ishii, Akira Fujikawa, Katsuaki Takei, Makoto Kawashima
PMID: 27305898   DOI: 10.1099/jmm.0.000293

Abstract

Ozenoxacin, a novel non-fluorinated topical quinolone, was assessed for in vitro antimicrobial activity against clinical isolates of propionibacteria and staphylococci according to the broth microdilution method recommended by the Clinical and Laboratory Standards Institute. The isolates used in this study were collected from Japanese patients with acne vulgaris during a period from 2012 to 2013. The MIC90s of ozenoxacin against Propionibacterium acnes (n=266), Propionibacterium granulosum (n=10), Staphylococcus aureus (n=23), Staphylococcus epidermidis (n=229) and other coagulase-negative staphylococci (n=82) were ≤0.06, ≤0.06, ≤0.06, 0.125 and ≤0.06 µg ml-1, respectively. The antimicrobial activity of ozenoxacin against the clinical isolates of propionibacteria and staphylococci was greater than that of five reference antimicrobial agents which have been used for the treatment of acne vulgaris. The MICs of ozenoxacin were correlated with those of nadifloxacin in P. acnes and S. epidermidis isolates. However, the MICs of ozenoxacin were 0.25-0.5 µg ml-1 and 0.5-8 µg ml-1 against nadifloxacin-resistant P. acnes (MIC: ≥8 µg ml-1; n=8) and S. epidermidis (MIC: ≥64 µg ml-1; n=10), respectively. These results indicated the potent antimicrobial activity against P. acnes and S. epidermidis isolates resistant to nadifloxacin. Topical ozenoxacin could represent an alternative therapeutic drug for acne vulgaris based on its potent antimicrobial activity against the isolates of propionibacteria and staphylococci from acne patients.


In vitro antimicrobial activity of ozenoxacin against methicillin-susceptible Staphylococcus aureus, methicillin-resistant S. aureus and Streptococcus pyogenes isolated from clinical cutaneous specimens in Japan

Shoji Kanayama, Fumiaki Ikeda, Kazuaki Okamoto, Akiko Nakajima, Tatsumi Matsumoto, Ritsuko Ishii, Ayako Amano, Kaoru Matsuzaki, Satoru Matsumoto
PMID: 27091753   DOI: 10.1016/j.jiac.2016.03.006

Abstract

Ozenoxacin, a novel non-fluorinated topical quinolone, was assessed for in vitro antimicrobial activity against each 50 isolates of methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes according to the broth microdilution method recommended by the Clinical and Laboratory Standards Institute. The isolates used in this study were recovered from cutaneous specimens of Japanese adult and pediatric patients who visited hospitals in 2014. The MIC90s of ozenoxacin against MSSA, MRSA and S. pyogenes isolates from adult patients were ≤0.06, 4 and ≤0.06 μg/mL, respectively. The MIC90s of ozenoxacin against MSSA and S. pyogenes isolates from pediatric patients were equal to those against the adult isolates. On the other hand, the MIC90s of ozenoxacin against the pediatric MRSA isolates was 0.12 μg/mL, and was 32 times lower than that against the adult isolates. The antimicrobial activity of ozenoxacin against MSSA, MRSA and S. pyogenes was equal to or greater than those of 7 reference antimicrobial agents had been used for the treatment of skin infections. The MICs of ozenoxacin was highly correlated with those of nadifloxacin and levofloxacin in the 50 MRSA isolates (r(2) = 0.906 and 0.833, respectively). However, ozenoxacin kept the potent antimicrobial activity with the MIC ranging from 1 to 4 μg/mL even against MRSA low susceptible (MIC: >64 μg/mL) to nadifloxacin or levofloxacin. Ozenoxacin could represent the first-in-class non-fluorinated quinolone for the topical treatment of various superficial skin infections caused by MSSA, MRSA and S. pyogenes.


Bactericidal effects of polyhexamethylene biguanide against intracellular Staphylococcus aureus EMRSA-15 and USA 300

Nor Fadhilah Kamaruzzaman, Rebuma Firdessa, Liam Good
PMID: 26825118   DOI: 10.1093/jac/dkv474

Abstract

The treatment of skin infections caused by Staphylococcus aureus is limited by acquired antibiotic resistance and poor drug delivery into pathogen and host cells. Here, we investigated the antibacterial activities of six topically used antimicrobials and a cationic polymer, polyhexamethylene biguanide (PHMB), against intracellular MSSA strain RN4420 and MRSA strains EMRSA-15 and USA 300.
The MICs of antimicrobials were determined for MSSA and MRSA strains, and the bactericidal activities of nadifloxacin and PHMB against intracellular MRSA were determined using infected keratinocytes. Fluorescein-tagged PHMB (PHMB-FITC) was used to study PHMB uptake, co-localization with intracellular EMRSA-15 and retention in keratinocytes. The mechanism(s) of PHMB uptake into keratinocytes were studied using a dynamin inhibitor, dynasore.
Gentamicin, nadifloxacin and PHMB showed the lowest MICs for MRSA. Nadifloxacin at 10 mg/L killed 80% of intracellular EMRSA-15, but was not effective against USA 300. PHMB at 4 mg/L killed almost 100% of intracellular EMRSA-15 and USA 300. PHMB entered keratinocytes, co-localized with intracellular EMRSA-15 and was retained by the cells for over 5 h. PHMB uptake and its intracellular antibacterial activities were inhibited by the dynamin inhibitor, dynasore.
PHMB kills intracellular MRSA via direct interaction with pathogens inside keratinocytes and host cell entry is dynamin dependent.


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